molecular formula C22H22N6O4 B12159701 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

Cat. No.: B12159701
M. Wt: 434.4 g/mol
InChI Key: VKXKFCODLJBOCN-UHFFFAOYSA-N
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Description

2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide is a complex organic compound featuring a benzazepine core and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor such as a substituted phenethylamine and a suitable cyclizing agent under acidic or basic conditions.

    Introduction of the Dimethoxy Groups: Methoxylation can be achieved using methanol and a strong acid like hydrochloric acid or sulfuric acid.

    Attachment of the Tetrazole Moiety: The tetrazole ring can be introduced via a cycloaddition reaction involving an azide and a nitrile precursor under thermal or catalytic conditions.

    Final Coupling Reaction: The final step involves coupling the benzazepine intermediate with the tetrazole-containing phenyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine ring, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives of the benzazepine core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may interact with specific enzymes or receptors, making it a candidate for drug development. Its potential to modulate biological pathways can be harnessed in the study of cellular processes and disease mechanisms.

Medicine

In medicine, the compound’s pharmacological properties can be investigated for therapeutic applications. It may serve as a lead compound in the development of drugs for treating conditions such as neurological disorders, inflammation, or cancer.

Industry

Industrially, the compound can be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds. Its unique properties may also find applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzazepine core may bind to neurotransmitter receptors, modulating their activity, while the tetrazole moiety could interact with enzymes involved in metabolic pathways. These interactions can lead to changes in cellular signaling and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid
  • 1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline

Uniqueness

Compared to similar compounds, 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide stands out due to the presence of both a benzazepine core and a tetrazole moiety. This unique combination of structural features may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22N6O4

Molecular Weight

434.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C22H22N6O4/c1-27-25-22(24-26-27)15-5-4-6-17(9-15)23-20(29)13-28-8-7-14-10-18(31-2)19(32-3)11-16(14)12-21(28)30/h4-11H,12-13H2,1-3H3,(H,23,29)

InChI Key

VKXKFCODLJBOCN-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

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